
1,1'-(But-2-yne-1,4-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-yne-1,4-diyl)dicyclopropane is an organic compound characterized by the presence of a butyne moiety flanked by two cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane typically involves the coupling of cyclopropylacetylene with suitable reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Catalysts and reagents are selected based on their availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-yne-1,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-(But-2-yne-1,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can modulate biological pathways or facilitate chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Butynediol: A related compound with hydroxyl groups instead of cyclopropane rings.
2-Butyne-1,4-diol, diacetate: Another derivative with acetate groups.
2-Butyne-1,4-diyl dibenzoate: A compound with benzoate groups.
Uniqueness
1,1’-(But-2-yne-1,4-diyl)dicyclopropane is unique due to the presence of cyclopropane rings, which impart distinct chemical and physical properties. These rings contribute to the compound’s stability and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
66341-48-8 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
4-cyclopropylbut-2-ynylcyclopropane |
InChI |
InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,3-8H2 |
InChI Key |
OJZCNGBMCAPETO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC#CCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.